molecular formula C25H29N5O B6563852 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one CAS No. 946337-31-1

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one

Cat. No.: B6563852
CAS No.: 946337-31-1
M. Wt: 415.5 g/mol
InChI Key: VQAANPVTCRKHDG-UHFFFAOYSA-N
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Description

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a phenylbutanone moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Substitution on the pyrimidine ring:

    Formation of the piperazine ring: This involves the cyclization of a suitable diamine with a dihaloalkane.

    Coupling of the piperazine and pyrimidine rings: This step can be achieved through a nucleophilic substitution reaction.

    Introduction of the phenylbutanone moiety: This can be done via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides or sulfoxides.

    Reduction: This can result in the formation of amines or alcohols.

    Substitution: This can involve the replacement of functional groups on the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one has several potential scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one can be compared with other similar compounds, such as:

    1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-ol: This compound has a hydroxyl group instead of a ketone group.

    1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-amine: This compound has an amine group instead of a ketone group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct pharmacological properties and applications.

Properties

IUPAC Name

1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-20-19-23(27-22-12-6-3-7-13-22)28-25(26-20)30-17-15-29(16-18-30)24(31)14-8-11-21-9-4-2-5-10-21/h2-7,9-10,12-13,19H,8,11,14-18H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAANPVTCRKHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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